molecular formula C10H9ClN2O2 B15231888 2-(Cinnolin-4-yl)acetic acid hydrochloride

2-(Cinnolin-4-yl)acetic acid hydrochloride

Cat. No.: B15231888
M. Wt: 224.64 g/mol
InChI Key: HBWXKDRBSOZAMQ-UHFFFAOYSA-N
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Description

2-(Cinnolin-4-yl)acetic acid hydrochloride is a heterocyclic organic compound featuring a cinnoline ring system fused to an acetic acid moiety via the 4-position. Cinnoline, a bicyclic aromatic structure containing two nitrogen atoms (positions 1 and 2), confers unique electronic and steric properties to the molecule. The acetic acid group enables further derivatization, while the hydrochloride salt enhances solubility and stability in polar solvents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-cinnolin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9;/h1-4,6H,5H2,(H,13,14);1H

InChI Key

HBWXKDRBSOZAMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnolin-4-yl)acetic acid hydrochloride typically involves the reaction of cinnoline derivatives with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification processes such as recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

2-(Cinnolin-4-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Cinnolin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cinnolin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-(cinnolin-4-yl)acetic acid hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Characteristics
2-(Cinnolin-4-yl)acetic acid HCl C₁₀H₉ClN₂O₂ 224.65 g/mol Cinnoline ring, carboxylic acid Likely polar solvent-soluble (HCl salt)
2-(Morpholin-4-yl)acetic acid HCl C₆H₁₂ClNO₃ 181.62 g/mol Morpholine, carboxylic acid Highly water-soluble
2-(Isoquinolin-4-yl)acetic acid HCl C₁₁H₁₀ClNO₂ 223.66 g/mol Isoquinoline, carboxylic acid Soluble in DMSO, methanol
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₆ClNO₂ 193.67 g/mol Cyclohexyl amine, carboxylic acid Moderate solubility (steric hindrance)
Methyl 2-(2-aminothiazol-4-yl)acetate HCl C₆H₉ClN₂O₂S 208.67 g/mol Thiazole, ester, amine Soluble in aqueous buffers

Key Observations :

  • Cinnoline vs. Morpholine/Isoquinoline: The cinnoline ring (bicyclic, two nitrogens) offers greater aromaticity and rigidity compared to monocyclic morpholine (one oxygen, one nitrogen) or isoquinoline (fused benzene-pyridine). This may enhance π-π stacking interactions in drug design .
  • Hydrochloride Salts : All compounds exhibit improved solubility in polar solvents due to ionic interactions, though steric bulk (e.g., in trans-cyclohexyl derivatives) can reduce solubility .
  • Functional Groups : Carboxylic acid and amine groups enable diverse reactivity, such as conjugation (e.g., amide bond formation) or coordination with metal ions .

Electronic and Reactivity Profiles

  • Cinnoline Derivatives: The electron-deficient nature of cinnoline (due to two nitrogen atoms) may favor electrophilic substitution at specific positions, unlike morpholine, which acts as a hydrogen-bond acceptor .
  • Thiazole Derivatives : The sulfur atom in thiazole rings enhances metabolic stability and metal-binding capacity, making these compounds valuable in coordination chemistry .
  • Cyclohexyl Amines : The trans-configuration in cyclohexyl derivatives introduces steric effects that influence chiral recognition in catalysis or receptor binding .

Q & A

Q. What are the recommended synthetic routes for 2-(Cinnolin-4-yl)acetic acid hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling cinnoline derivatives with halogenated acetic acid precursors under nucleophilic substitution conditions. For example, a modified Ullmann coupling or Buchwald-Hartwig amination may be employed to attach the cinnolin-4-yl group to the acetic acid backbone. Intermediates are purified via column chromatography or preparative HPLC and characterized using 1H^1 \text{H}, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS). Hydrochloride salt formation is confirmed by elemental analysis and chloride ion titration .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : 1H^1 \text{H} NMR (400–600 MHz, DMSO-d6d_6) identifies aromatic protons (cinnolinyl group) and the acetic acid backbone’s methylene protons. 13C^{13}\text{C} NMR confirms carbonyl (170–175 ppm) and aromatic carbon signals. IR spectroscopy verifies C=O (1700–1750 cm1^{-1}) and N-H stretches (if present). Mass spectrometry (ESI or EI) provides molecular ion peaks and fragmentation patterns. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during phase determination?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed with SHELXT for structure solution via intrinsic phasing and SHELXL for refinement. Challenges include handling hydrogen bonding in the hydrochloride salt (e.g., Cl^- interactions) and resolving disorder in flexible regions (e.g., acetic acid side chains). Twinning or low-resolution data may require iterative refinement with restraints on bond lengths/angles. R-factors below 0.05 and validation tools (e.g., PLATON) ensure structural accuracy .

Q. What strategies optimize PROTAC linker integration using cinnolinyl-acetic acid derivatives for targeted protein degradation?

  • Methodological Answer : The semi-flexible cinnolinyl-acetic acid linker balances rigidity and conformational freedom to facilitate ternary complex formation between the target protein and E3 ligase. Structure-activity relationship (SAR) studies focus on modifying the cinnolinyl group’s substituents to enhance binding to POI (protein of interest). Pharmacokinetic optimization includes adjusting linker length and hydrophilicity via PEGylation or zwitterionic modifications. In vitro degradation efficiency is validated using Western blotting and cellular thermal shift assays (CETSA) .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions for this compound?

  • Methodological Answer : Discrepancies may arise from buffer composition (e.g., pH affecting hydrochloride solubility), redox conditions altering cinnolinyl stability, or cell-type-specific efflux pumps. Standardize assays using:
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) with sonication.
  • Controls : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays).
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis via flow cytometry.
    Statistical tools like Bland-Altman plots or Deming regression identify systematic biases .

Q. What computational methods predict the binding affinity of this compound with kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions between the cinnolinyl moiety and kinase ATP-binding pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 100–200 ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) evaluates electronic interactions (e.g., π-π stacking with phenylalanine residues). Machine learning models (e.g., Random Forest) trained on kinase inhibitor datasets predict IC50_{50} values. Experimental validation via SPR (surface plasmon resonance) confirms computed KdK_d values .

Key Methodological Considerations

  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • PROTAC Design : Use in silico tools (e.g., Rosetta) to model ternary complex geometry .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving .

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